molecular formula C15H16F2N2O3 B7438167 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B7438167
M. Wt: 310.30 g/mol
InChI Key: MMHIPOYDRDIEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as DFOM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. This inhibition has been linked to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders.
In cancer research, 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) in cancer cells. 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in cancer development.

Mechanism of Action

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is thought to exert its effects through inhibition of MAO-B and HDACs, as well as through other mechanisms that are not yet fully understood. MAO-B inhibition leads to an increase in dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease and other neurological disorders. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the regulation of gene expression.
Biochemical and Physiological Effects
6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B and HDACs, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for research on 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one's potential as a therapeutic agent for various diseases, including Parkinson's disease and cancer. Additionally, further research is needed to fully understand the mechanisms of action of 6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and to identify any potential side effects or limitations of its use.

Synthesis Methods

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzoic acid with oxepane-4-carbonyl chloride, followed by the reaction of the resulting intermediate with 2-amino-3,4-difluorobenzoic acid. The final product is obtained through cyclization of the intermediate with acetic anhydride and sodium acetate.

properties

IUPAC Name

6,7-difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-10-6-12-13(7-11(10)17)19(8-14(20)18-12)15(21)9-2-1-4-22-5-3-9/h6-7,9H,1-5,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHIPOYDRDIEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C(=O)N2CC(=O)NC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-4-(oxepane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

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